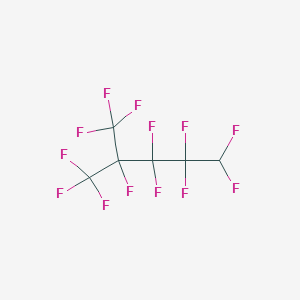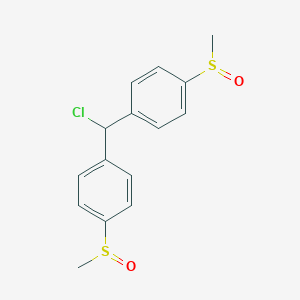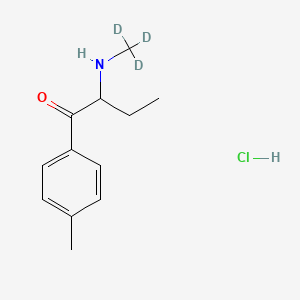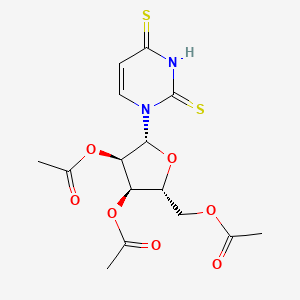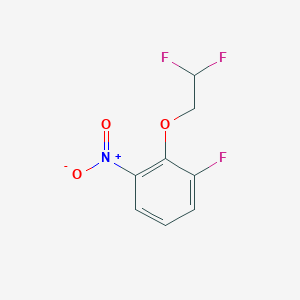
3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of a nitro group, a fluoro group, and a difluoroethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-fluoronitrobenzene, which can be prepared from 2-nitrochlorobenzene using the Halex process: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ] This intermediate can then undergo further reactions to introduce the difluoroethoxy group .
Industrial Production Methods
Industrial production methods for 3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene are not widely documented. the general approach involves large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 3-Fluoro-2-(2,2-difluoroethoxy)aniline.
Substitution: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Scientific Research Applications
3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and difluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoronitrobenzene: Similar in structure but lacks the difluoroethoxy group.
3-Fluoronitrobenzene: Similar but does not have the difluoroethoxy group.
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene: Similar but with the difluoroethoxy group in a different position .
Uniqueness
3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene is unique due to the presence of both the fluoro and difluoroethoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-1-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO3/c9-5-2-1-3-6(12(13)14)8(5)15-4-7(10)11/h1-3,7H,4H2 |
InChI Key |
JWYNAYLULRMHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


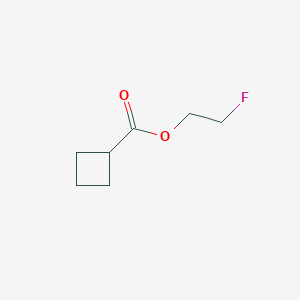
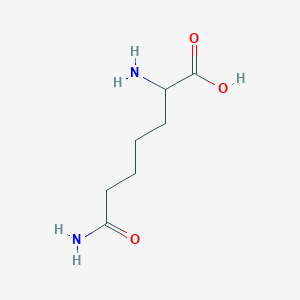
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
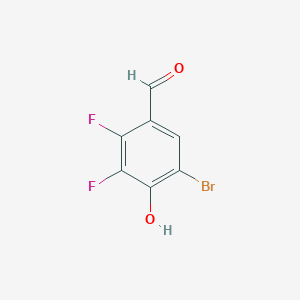
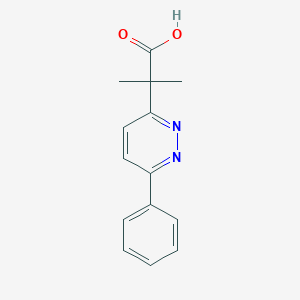
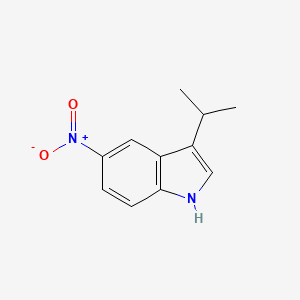
![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
